molecular formula C22H22ClN3O3 B2793702 N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941954-49-0

N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No. B2793702
CAS RN: 941954-49-0
M. Wt: 411.89
InChI Key: HYOIAMXGDBDQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as Cmpd-7, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Cmpd-7 belongs to the class of quinoline derivatives and has been found to exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is not fully understood. However, studies have suggested that the compound exerts its biological activities by interacting with various molecular targets such as enzymes, receptors, and signaling pathways. N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been found to inhibit the activity of various enzymes such as PI3K, Akt, mTOR, and NF-κB. The compound also interacts with various receptors such as the estrogen receptor and the androgen receptor. Additionally, N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been found to modulate various signaling pathways such as the Wnt/β-catenin pathway and the JAK/STAT pathway.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been found to exhibit various biochemical and physiological effects. The compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide also exhibits anti-inflammatory activity by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. Additionally, N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been found to exhibit anti-viral activity against the Zika virus and the Chikungunya virus. The compound has also been found to modulate the expression of various genes involved in cancer progression, inflammation, and viral replication.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has also been found to exhibit potent biological activities at low concentrations, making it an ideal candidate for further studies. However, N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has some limitations for lab experiments. The compound has poor solubility in water, which can limit its use in in vitro and in vivo experiments. Additionally, N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has not been extensively studied in animal models, and its pharmacokinetic properties are not fully understood.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide. One potential direction is to investigate the compound's anti-cancer activity in animal models. This would provide valuable information on the compound's pharmacokinetic properties and its potential as a therapeutic agent. Another potential direction is to investigate the compound's anti-viral activity against other viruses. Additionally, future studies could focus on the development of N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide analogs with improved solubility and potency. Overall, the study of N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has significant potential for the development of novel therapeutics for cancer, inflammation, and viral infections.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloro-4-methylphenyl isocyanate with 2-amino-8-morpholin-4-ylquinoline in the presence of sodium hydride and N,N-dimethylformamide. The resulting product is then treated with ethyl chloroacetate to obtain N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide. The yield of the synthesis method is around 75%, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. Additionally, N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been found to exhibit anti-viral activity against the Zika virus and the Chikungunya virus.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-15-5-7-17(13-18(15)23)24-21(27)14-29-19-4-2-3-16-6-8-20(25-22(16)19)26-9-11-28-12-10-26/h2-8,13H,9-12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOIAMXGDBDQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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